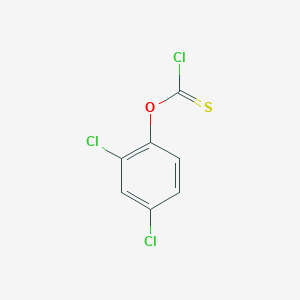

2,4-DICHLOROPHENYL CHLOROTHIOFORMATE

Description

2,4-Dichlorophenyl chlorothioformate (Cl₂C₆H₃SCOCl) is a reactive organosulfur compound characterized by a chlorothioformate (-SCOCl) functional group attached to a 2,4-dichlorophenyl moiety. This compound is primarily utilized as a thioacylating agent in organic synthesis, enabling the introduction of thioester groups into target molecules via nucleophilic substitution reactions with alcohols, amines, or thiols. Its reactivity stems from the electrophilic sulfur atom and the labile chlorine atom, making it highly moisture-sensitive and requiring inert handling conditions.

Properties

CAS No. |

2812-86-4 |

|---|---|

Molecular Formula |

C7H3Cl3OS |

Molecular Weight |

241.5 g/mol |

IUPAC Name |

O-(2,4-dichlorophenyl) chloromethanethioate |

InChI |

InChI=1S/C7H3Cl3OS/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H |

InChI Key |

FISIMXSKNBGWFC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl |

Other CAS No. |

2812-86-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE generally involves the reaction of thionitrous chloride with 2,4-dichlorobenzoate . This reaction requires careful control of conditions to ensure the formation of the desired product and minimize by-products.

Industrial Production Methods: In industrial settings, the synthesis of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE is typically carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic substitution, and esterification reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

Electrophilic Substitution: This reaction involves the introduction of an electrophile into the aromatic ring. Common reagents include halogens or nitro compounds under acidic conditions.

Esterification: This reaction involves the formation of an ester by reacting with an alcohol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while esterification can produce esters of 2,4-dichlorophenyl .

Scientific Research Applications

2,4-DICHLOROPHENYL CHLOROTHIOFORMATE has several scientific research applications, including:

Biology: It is used in biochemical studies to investigate the effects of chlorinated phenyl compounds on biological systems.

Medicine: It is involved in the development of pharmaceutical agents that target specific biological pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives that can interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dichlorophenyl chlorothioformate with compounds sharing structural or functional similarities, focusing on reactivity, applications, and physicochemical properties.

Functional Group Comparison

Key Observations :

- Reactivity : Chlorothioformates exhibit higher electrophilicity than sulfonyl chlorides due to the sulfur atom’s lower electronegativity, favoring rapid nucleophilic attacks .

- Stability : Sulfonyl chlorides (e.g., (2,4-Dichlorophenyl)methanesulfonyl chloride) are more stable toward hydrolysis than chlorothioformates, which degrade readily in humid environments.

- Biological Activity : The oxadiazole-thioether derivative () demonstrates antifungal properties (MIC values: 8–64 µg/mL against Candida spp.), whereas chlorothioformates are primarily synthetic intermediates without direct biocidal applications .

Physicochemical Properties

Notes:

Research Findings and Gaps

- Synthetic Utility: Chlorothioformates are superior to sulfonyl chlorides in forming carbon-sulfur bonds but lack the thermal stability of organophosphates like Chlorfenvinfos .

- Safety: Chlorothioformates and sulfonyl chlorides both pose corrosion and inhalation risks, but organophosphates (e.g., Chlorfenvinfos) exhibit acute neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.